
N,4,6-trimethylpyrimidine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,4,6-trimethylpyrimidine-2-sulfonamide is a compound belonging to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a pyrimidine ring substituted with three methyl groups and a sulfonamide group, making it a unique entity with specific chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,4,6-trimethylpyrimidine-2-sulfonamide typically involves the reaction of 4,6-dimethylpyrimidine with sulfonamide reagents under controlled conditions. One common method includes the use of chlorosulfonic acid to introduce the sulfonamide group, followed by methylation using methyl iodide in the presence of a base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes the steps of sulfonation, methylation, and purification through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N,4,6-trimethylpyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
N,4,6-trimethylpyrimidine-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Wirkmechanismus
The mechanism of action of N,4,6-trimethylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of enzymes by binding to the active site and preventing substrate access. This inhibition can disrupt essential biochemical pathways, leading to its antibacterial and antifungal effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-trimethylpyrimidine: Lacks the sulfonamide group, making it less reactive in certain chemical reactions.
N-methylpyrimidine-2-sulfonamide: Contains fewer methyl groups, affecting its steric and electronic properties.
Uniqueness
N,4,6-trimethylpyrimidine-2-sulfonamide is unique due to the presence of both multiple methyl groups and a sulfonamide group, which confer specific reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H11N3O2S |
|---|---|
Molekulargewicht |
201.25 g/mol |
IUPAC-Name |
N,4,6-trimethylpyrimidine-2-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-5-4-6(2)10-7(9-5)13(11,12)8-3/h4,8H,1-3H3 |
InChI-Schlüssel |
KBESZXUCJLSNJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)S(=O)(=O)NC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13958638.png)
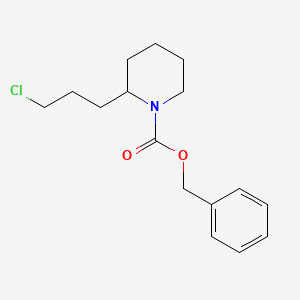
![2,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B13958658.png)
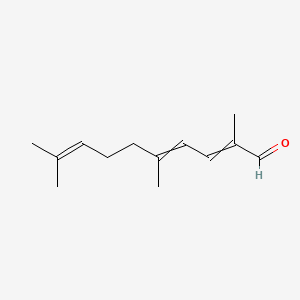
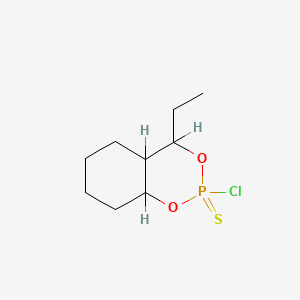
![1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine](/img/structure/B13958666.png)
![1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]-](/img/structure/B13958668.png)
![8H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B13958675.png)
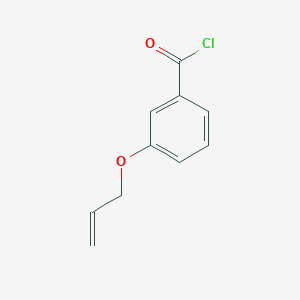
![2-Isopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13958694.png)
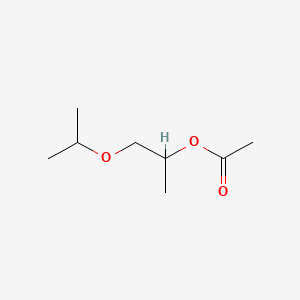
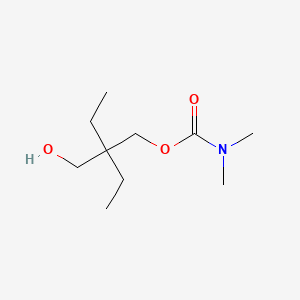
![[1,4]Thiazepino[4,5-a]benzimidazole](/img/structure/B13958720.png)
![3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole](/img/structure/B13958723.png)
